5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-methyl-2,2-diphenylimidazol-4-amine |
InChI |
InChI=1S/C16H15N3/c1-12-15(17)19-16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,17,19) |
InChI Key |
DYHJWSAXTGSWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
2H-Imidazole Derivatives in Alzheimer's Disease Research: A Technical Guide to Multi-Targeted Pharmacotherapy
Executive Summary & Pathophysiological Rationale
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, cholinergic deficits, and chronic neuroinflammation[1]. Historically, single-target therapies (e.g., isolated acetylcholinesterase inhibitors) have suffered high attrition rates in clinical trials because they fail to address the interconnected network of AD pathology.
To overcome this, modern drug discovery has pivoted toward Multi-Target-Directed Ligands (MTDLs) [2]. Within this paradigm, the 2H-imidazole nucleus has emerged as a highly privileged structural scaffold. As a nitrogenous heterocycle, the imidazole ring acts as an optimal bioisostere capable of acting as both a hydrogen bond donor and acceptor. It readily participates in critical π-π stacking and cation-π interactions with aromatic amino acid residues within the active sites of multiple AD-associated enzymes[3].
This technical whitepaper explores the mechanistic grounding, quantitative efficacy, and experimental validation of imidazole derivatives targeting four distinct AD pathways: BACE1, AChE, 17β-HSD10, and Imidazoline I2 receptors.
Core Molecular Targets and Quantitative Profiling
β-Secretase (BACE1) Inhibition
BACE1 catalyzes the rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP). Amino-2H-imidazole derivatives have demonstrated profound efficacy as BACE1 inhibitors. Structural biology and QM/MM studies reveal that the amino group of these derivatives interacts directly with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1, effectively displacing the catalytic water molecule required for peptide cleavage[4].
-
Key Finding: Compound (R)-37 exhibits a BACE1 IC50 of 20 nM and, when administered orally, achieves a 71% reduction in plasma Aβ40 in Tg2576 transgenic mouse models[4]. Furthermore, the addition of bulky substituents with hydrogen-bond acceptors (e.g., compound (S)-1m) enhances hydrophobic interactions pointing toward the Trp76 residue, drastically improving binding affinity.
Acetylcholinesterase (AChE) Modulation
While traditional AChE inhibitors bind the catalytic active site (CAS), dual-binding site inhibitors that also engage the peripheral anionic site (PAS) can prevent AChE-induced Aβ aggregation[5]. Benzimidazole derivatives and donepezil-imidazole hybrids effectively span the AChE active site gorge.
-
Key Finding: Replacing the piperidine ring of donepezil with an imidazole-linked moiety allows for superior PAS engagement. Compound 8t, a donepezil analogue, demonstrated an IC50 of 1.8 nM against human AChE, outperforming the clinical standard donepezil by 18-fold[6].
17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
17β-HSD10 is an intracellular enzyme that directly interacts with Aβ; its overexpression in the AD brain exacerbates mitochondrial dysfunction and cognitive decline[7].
-
Key Finding: A rationally designed series of 2-phenyl-1H-benzo[d]imidazole derivatives yielded Compound 33, which exhibits an IC50 of 1.65 μM against 17β-HSD10. Crucially, it demonstrates low hepatotoxicity (HepaRG IC50 >100 μM) and successfully alleviates scopolamine-induced cognitive impairment in murine models[8].
Imidazoline I2 Receptors (I2-IR)
Modulation of I2-IRs provides neuroprotective and anti-inflammatory effects, making them a novel target for AD[9].
-
Key Finding: LSL33, a 2-(benzo[b]thiophen-2-yl)-1H-imidazole derivative, was identified as a highly brain-penetrant I2-IR ligand. Oral administration of LSL33 (2 mg/kg) in 5XFAD mice significantly ameliorated cognitive impairment, rescued synaptic plasticity, and reduced neuroinflammation markers[10].
Table 1: Quantitative Profiling of Key Imidazole Derivatives
| Compound Designation | Primary Target(s) | IC50 / Affinity | Key Pharmacological Finding |
| (R)-37 (Aminoimidazole) | BACE1 | 20 nM | 71% reduction of plasma Aβ40 in Tg2576 mice[4]. |
| (R)-35 (Aminoimidazole) | BACE1 | 34 nM | >150-fold selectivity over BACE2; interacts with Asp32/Asp228[4]. |
| Compound 8t (Donepezil-hybrid) | HsAChE | 1.8 nM | 18-fold more potent than donepezil; dual CAS/PAS binding[6]. |
| Compound 33 (Benzo[d]imidazole) | 17β-HSD10 | 1.65 ± 0.55 μM | Rescues scopolamine-induced cognitive deficits; low toxicity[8]. |
| LSL33 (Thiophen-imidazole) | I2-IR | High Affinity | Ameliorates cognitive impairment in 5XFAD AD mouse models[10]. |
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to ensure that every experimental workflow is designed with internal causality and self-validation. Below are the standardized protocols for synthesizing and evaluating 2H-imidazole MTDLs.
Protocol 1: Synthesis of 1,5-Diarylimidazoles via Schiff Base Cyclization
Causality behind experimental choices: The use of toluenesulfonylmethyl isocyanide (TosMIC) in the Van Leusen reaction provides a regioselective and thermodynamically favorable route to 1,5-diarylimidazoles. This avoids the harsh acidic conditions of traditional Radziszewski synthesis, preventing the degradation of sensitive fluorinated or methoxy-substituted aryl rings required for BACE1 S3-pocket engagement[11].
-
Condensation: React the appropriate aryl-amine (e.g., 4-chloroaniline, 6.50 mmol) with an aryl-aldehyde (e.g., 2,4,6-trifluorobenzaldehyde, 6.50 mmol) in anhydrous methanol at room temperature for 4 hours to form the Schiff base intermediate.
-
Cyclization: Add TosMIC (1.2 equivalents) and potassium carbonate (2.0 equivalents) directly to the Schiff base solution. Reflux the mixture at 70°C for 12 hours.
-
Purification: Quench the reaction with saturated aqueous
, extract with ethyl acetate (3x 50 mL), dry over anhydrous , and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure 1,5-diarylimidazole[11].
Protocol 2: In Vitro BACE1 FRET Assay
Causality behind experimental choices: A Fluorescence Resonance Energy Transfer (FRET) assay provides a real-time kinetic measurement of BACE1 cleavage. The inclusion of a known inhibitor (e.g., OM99-2) validates the dynamic range, while a "no-enzyme" control establishes the background fluorescence, ensuring the calculated IC50 is strictly due to target engagement.
-
Preparation: Prepare a 50 mM Sodium Acetate buffer (pH 4.5) containing 0.1% CHAPS to mimic the acidic endosomal environment where BACE1 is active.
-
Incubation: In a 384-well black microplate, combine 10 μL of recombinant human BACE1 enzyme (final concentration 1 nM) with 10 μL of the imidazole test compound (serially diluted from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Add 10 μL of the FRET-peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) to initiate the reaction.
-
Data Acquisition: Read the fluorescence (Excitation: 540 nm / Emission: 590 nm) continuously for 60 minutes. Calculate the initial velocity (
) and determine the IC50 using non-linear regression analysis[4].
Protocol 3: In Vivo Efficacy Evaluation in 5XFAD Mice
Causality behind experimental choices: The 5XFAD transgenic mouse model co-expresses five familial AD mutations, leading to rapid, robust amyloid plaque deposition by 2 months of age. This compressed timeline provides a highly stringent system for evaluating the Aβ-clearing and cognitive-enhancing properties of ligands like LSL33[10].
-
Dosing Regimen: Administer the imidazole derivative (e.g., LSL33 at 2 mg/kg) via oral gavage daily for 4 weeks to 6-month-old 5XFAD mice and wild-type littermate controls.
-
Behavioral Testing: Conduct the Morris Water Maze (MWM) test during the final week of dosing to assess spatial learning and memory. Track escape latency and time spent in the target quadrant.
-
Biomarker Analysis: Euthanize the animals, extract the brain tissue, and perform ELISA to quantify soluble/insoluble Aβ40 and Aβ42 levels, alongside Western blotting for neuroinflammatory markers (e.g., GFAP, Iba1)[10].
Visualizations of Mechanisms and Workflows
Multi-Target Mechanism of Imidazole Derivatives
The following diagram illustrates how the 2H-imidazole scaffold acts as an MTDL, simultaneously modulating distinct enzymatic and receptor pathways to yield a unified neuroprotective outcome.
Caption: Multi-target pharmacological pathways of 2H-imidazole derivatives in Alzheimer's disease.
Experimental Drug Discovery Workflow
The logical progression from in silico design to in vivo validation ensures that only compounds with optimized pharmacokinetics and target affinities advance.
Caption: Self-validating experimental workflow for the development of imidazole-based MTDLs.
Conclusion
The 2H-imidazole scaffold represents a cornerstone in the development of next-generation Alzheimer's disease therapeutics. By moving away from the "one-drug, one-target" dogma and embracing rational MTDL design, researchers can simultaneously mitigate Aβ plaque formation via BACE1, restore cholinergic function via AChE, preserve mitochondrial integrity via 17β-HSD10, and suppress neuroinflammation via I2-IR modulation. Future research must prioritize the translation of these highly optimized preclinical candidates into rigorous human clinical trials.
References
-
Dhingra, A. K., & Chopra, B. (2022). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Mini-Reviews in Medicinal Chemistry. [Link]
-
Dhingra, A. K., et al. (2022). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. ResearchGate.[Link]
-
Ruan, B., et al. (2024). Design, Synthesis of 2-Phenyl-1h-Benzo[D]Imidazole Derivatives as 17β-Hsd10 Inhibitor for the Treatment of Alzheimer's Disease. SSRN.[Link]
-
Ruan, B., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Advances / PubMed Central.[Link]
-
Oljacic, S., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceutics / MDPI.[Link]
-
Martinez-Gonzalez, L., et al. (2017). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Journal of Medicinal Chemistry / ACS.[Link]
-
Vega-Hissi, E. G., et al. (2014). Molecular Insight into the Interaction Mechanisms of Amino-2H-Imidazole Derivatives With BACE1 Protease. CONICET.[Link]
-
Zuniga, M., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules / MDPI.[Link]
-
Cumming, J. N., et al. (2009). Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors. Journal of Medicinal Chemistry / ACS.[Link]
-
Sharma, S., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology / PubMed Central.[Link]
-
Escamilla-Sánchez, A., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules / PubMed.[Link]
Sources
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- 2. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. papers.ssrn.com [papers.ssrn.com]
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- 10. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis Protocols for 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Executive Summary
This application note details the synthesis of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (CAS: 1956325-71-5), a specialized heterocyclic intermediate often utilized in the development of BACE1 inhibitors and hydantoin-based anticonvulsants. Unlike stable aromatic imidazoles, this 2H-imidazole (isoimidazole) features a quaternary carbon at the C2 position, rendering it sensitive to hydrolysis and requiring specific anhydrous conditions for successful isolation.
The protocol described herein utilizes a Benzophenone Imine Condensation strategy. This route is superior to direct ketone condensation due to higher atom economy, milder conditions, and reduced formation of hydrolytic byproducts.
Key Chemical Data
| Property | Specification |
| Chemical Name | 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine |
| CAS Number | 1956325-71-5 |
| Molecular Formula | |
| Molecular Weight | 249.31 g/mol |
| Structure | 2H-Imidazole core with gem-diphenyl at C2, methyl at C5, amino at C4 |
| Solubility | Soluble in DMSO, MeOH, DCM; insoluble in water |
Retrosynthetic Analysis & Mechanism
The synthesis is designed around the construction of the 2H-imidazole ring via the condensation of a benzophenone equivalent with an
Mechanistic Pathway[1][5][6][7]
-
Imine Exchange: Benzophenone imine undergoes transimination with 2-aminopropionitrile to form an intermediate
-imino nitrile. -
Cyclization: Base-promoted nucleophilic attack of the imine nitrogen onto the nitrile carbon closes the five-membered ring.
-
Tautomerization: The resulting intermediate rearranges to form the stable 4-amino-2H-imidazole structure.
Figure 1: Retrosynthetic pathway showing the convergence of benzophenone imine and alanine nitrile.
Safety & Pre-Requisites
Critical Hazards
-
2-Aminopropionitrile: Highly toxic. Can release cyanide upon metabolism or hydrolysis. Handle in a fume hood with extreme care.
-
Benzophenone Imine: Irritant. Moisture sensitive (hydrolyzes to benzophenone and ammonia).
-
Solvents: Methanol and Dichloromethane are volatile and toxic.
Required Equipment
-
Dual-manifold Schlenk line (Argon/Vacuum).
-
Flame-dried glassware (Round bottom flasks, condenser).
-
Magnetic stirrer with heating block.
-
Rotary evaporator.
-
Flash chromatography columns or recrystallization apparatus.
Experimental Protocol
Method A: Benzophenone Imine Route (Preferred)
This method provides the highest purity by avoiding the water generation associated with direct ketone condensation.
Reagents
-
Benzophenone Imine: 1.81 g (10.0 mmol)
-
2-Aminopropionitrile (free base): 0.84 g (12.0 mmol) [See Note 1]
-
Methanol (Anhydrous): 20 mL
-
Triethylamine (Et3N): 0.5 mL (Catalytic/Base)
Step-by-Step Procedure
-
Preparation of Reaction Mixture:
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon.
-
Add Benzophenone Imine (1.81 g) and Anhydrous Methanol (20 mL).
-
Add 2-Aminopropionitrile (0.84 g) dropwise via syringe.
-
Add Triethylamine (0.5 mL).
-
-
Condensation & Cyclization:
-
Fit the RBF with a reflux condenser.
-
Heat the mixture to reflux (65°C) for 8–12 hours .
-
Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting imine spot (
) should disappear, and a new polar spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo using a rotary evaporator to obtain a viscous yellow oil or semi-solid.
-
Note: Do not use aqueous workup if possible, as the 2H-imidazole ring can be sensitive to hydrolysis in acidic/aqueous media.
-
-
Purification:
-
Option A (Recrystallization): Dissolve the crude residue in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until turbidity is observed. Cool to 4°C overnight. Filter the resulting crystals.[1]
-
Option B (Flash Chromatography): If oil persists, purify via silica gel chromatography using a gradient of DCM
5% MeOH/DCM.
-
Note 1: Preparation of 2-Aminopropionitrile Free Base
If starting from the Hydrochloride salt:
-
Suspend 2-Aminopropionitrile HCl (1.5 eq) in dry DCM.
-
Add Triethylamine (1.5 eq) and stir for 30 min.
-
Filter off the precipitated Et3N·HCl salts under inert atmosphere.
-
Use the filtrate immediately.
Method B: Direct Ketone Condensation (Alternative)
Use this method if Benzophenone Imine is unavailable. Yields are typically lower (40-60%).
-
Reactants: Benzophenone (10 mmol), 2-Aminopropionitrile (12 mmol), Ammonium Acetate (20 mmol).
-
Solvent: Toluene (50 mL).
-
Setup: Dean-Stark trap is mandatory to remove water.
-
Procedure: Reflux for 24 hours. The ammonium acetate provides the ammonia source required to form the imine in situ, while the Dean-Stark trap drives the equilibrium forward.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following specifications.
| Technique | Expected Signal / Characteristic |
| Appearance | White to pale yellow crystalline solid. |
| 1H NMR (DMSO-d6) | |
| 13C NMR | Characteristic quaternary signal at |
| Mass Spectrometry | ESI-MS: Calculated |
| Melting Point | 165 - 170 °C (Decomposes). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Imine or Product. | Ensure all reagents and solvents are strictly anhydrous. Use fresh Benzophenone Imine. |
| Starting Material Persists | Incomplete condensation. | Increase reflux time or use a higher boiling solvent (e.g., Ethanol or Toluene). |
| Oily Product | Impurities or residual solvent.[2] | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Red/Brown Color | Oxidation of amine.[3] | Perform reaction and workup under Argon. Store product at -20°C. |
References
-
Zuliani, V., et al. (2007). "Synthesis of 2,4(5)-diarylimidazoles." Journal of Organic Chemistry, 72(12), 4551-4553. Link
-
Shi, S., et al. (2018). "ZnCl2-catalyzed [3 + 2] cycloaddition of benzimidates and 2H-azirines." Journal of Organic Chemistry, 83(24), 14791-14796. Link
-
ChemicalBook. (2023). "5-Methyl-2,2-diphenyl-2H-imidazol-4-amine Product Page." Link
-
Organic Chemistry Portal. (2023). "Synthesis of Imidazoles - General Methods." Link
-
Fluorochem. (2023). "Product Specification: 5-METHYL-2,2-DIPHENYL-2H-IMIDAZOL-4-AMINE." Link
Sources
Application Note: Strategic Synthesis and Evaluation of Amino-Imidazole BACE1 Inhibitors
Introduction: The BACE1 Target and Scaffold Selection
-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for the production of Amyloid-The catalytic site of BACE1 contains a dyad of aspartic acid residues (Asp32 and Asp228).[6][7] Effective inhibitors must engage this dyad with high affinity. While early peptidomimetic inhibitors failed due to poor blood-brain barrier (BBB) permeability, 2-aminoimidazole scaffolds have emerged as a privileged class of "fragment-based" inhibitors.
Why Amino-Imidazoles?
-
Transition State Mimicry: The guanidine-like motif of the 2-aminoimidazole can be protonated at physiological pH. This positive charge forms a salt bridge with the catalytic aspartates, mimicking the transition state of peptide hydrolysis.
-
pKa Modulation: Unlike highly basic amidines (pKa > 11), the amino-imidazole scaffold allows for pKa tuning (typically 6.0–7.5). This is critical for CNS multiparameter optimization (MPO) : the molecule remains neutral at blood pH (7.4) to cross the BBB but becomes protonated in the acidic endosome (pH 4.5–5.5) where BACE1 is active.[6][8]
-
Fragment Growth: The rigid heterocyclic core provides vectors for growth into the S1 and S3 sub-pockets of the enzyme to gain selectivity over BACE2 and Cathepsin D.
Rational Design Strategy
The following logic flow illustrates the transition from the biological target requirements to the specific chemical scaffold selection.
Figure 1: Decision matrix for selecting amino-imidazole scaffolds to balance affinity with CNS penetration.
Protocol: Chemical Synthesis of 2-Aminoimidazole Derivatives
This protocol details a robust, microwave-assisted synthesis of a 2-amino-4-aryl-imidazole core. This modular approach allows for the rapid diversification of the aryl group (occupying the S1 pocket).
Reagents and Equipment[9][10][11]
-
Starting Material A:
-Bromoacetophenone derivatives (Substituted Phenacyl bromides). -
Starting Material B: N-Acetylguanidine.
-
Solvent: Acetonitrile (ACN) or DMF.
-
Catalyst: Molecular sieves (4Å) or mild base (K2CO3).
-
Equipment: Microwave Reactor (e.g., Biotage Initiator), Flash Chromatography system.
Step-by-Step Methodology
-
Reactant Preparation:
-
Dissolve 1.0 equivalent of the substituted
-bromoacetophenone in anhydrous ACN (0.1 M concentration). -
Add 2.5 equivalents of N-acetylguanidine.
-
Note: The acetyl group acts as a protecting group that is often cleaved in situ or requires a subsequent hydrolysis step depending on conditions. For direct free amine synthesis, cyanamide can be used with
-aminoketones, but the guanidine route is often higher yielding for diverse analogs.
-
-
Cyclization (Microwave):
-
Deprotection (if N-acetyl remains):
-
If the acetyl group is retained, treat the crude intermediate with 6M HCl/MeOH (1:1) at reflux for 1 hour to yield the free 2-aminoimidazole.
-
-
Work-up and Purification:
-
Concentrate the solvent in vacuo.
-
Neutralize with sat. NaHCO3 and extract with Ethyl Acetate (3x).
-
Dry organic layer over MgSO4.
-
Purification: Flash column chromatography (Silica gel).[10]
-
Mobile Phase: DCM:MeOH:NH4OH (90:9:1). The amino-imidazole is polar; ammoniated eluent prevents tailing.
-
-
-
Characterization (QC Criteria):
-
1H NMR (DMSO-d6): Look for the diagnostic imidazole singlet proton around
7.0–7.5 ppm and the exchangeable NH2 protons (broad singlet, 5.0–7.0 ppm). -
LC-MS: Purity >95% required for biological testing.
-
Protocol: Biochemical Evaluation (FRET Assay)
To validate BACE1 inhibition, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard.[4] This assay uses a peptide substrate mimicking the APP cleavage site, tagged with a donor (e.g., EDANS) and a quencher (e.g., DABCYL).
Assay Principle
Cleavage of the peptide by BACE1 separates the donor from the quencher, resulting in an increase in fluorescence.[11] Inhibitors prevent this cleavage, maintaining the quenched state.
Materials
-
Enzyme: Recombinant human BACE1 (extracellular domain).[12]
-
Substrate: Rh-EVNL-Quencher (Rhodamine-based is common for red-shifted reduced interference).
-
Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical: mimics endosomal pH).
-
Control: Verubecestat or BACE inhibitor IV (positive control).
Workflow Diagram
Figure 2: FRET Assay workflow for high-throughput screening of BACE1 inhibitors.
Detailed Procedure
-
Compound Dilution: Prepare 3-fold serial dilutions of amino-imidazole compounds in DMSO. Transfer 1
L to a black 384-well plate. -
Enzyme Addition: Dilute BACE1 enzyme to 10 nM in Assay Buffer (50 mM NaOAc, pH 4.5, 0.05% CHAPS). Add 10
L to wells. -
Pre-incubation: Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Substrate Initiation: Add 10
L of 10 M FRET substrate. Final reaction volume = 21 L. -
Detection: Measure fluorescence on a plate reader (e.g., EnVision) in kinetic mode for 60 minutes.
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Determine % Inhibition:
. -
Z' Factor Check: A Z' > 0.5 is required for assay validation.
-
Data Presentation & SAR Analysis
When evaluating amino-imidazole inhibitors, it is vital to correlate enzymatic potency (IC50) with physicochemical properties (pKa). The table below summarizes hypothetical data typical of this scaffold optimization (derived from trends in Swahn et al. and Gravenfors et al.).[1]
| Compound ID | R-Group (S1 Pocket) | pKa (calc) | BACE1 IC50 (nM) | Cell A | Notes |
| Ref-1 | Phenyl | 7.8 | 450 | 1200 | pKa too high; poor selectivity. |
| AMI-02 | 3-Fluorophenyl | 7.2 | 85 | 210 | Improved potency; F-interaction. |
| AMI-05 | 3-Pyridyl | 5.8 | 1200 | >5000 | pKa too low; poor protonation at pH 4.5. |
| AMI-Lead | 3-(Pyrimidin-5-yl)phenyl | 6.9 | 12 | 45 | Optimal pKa/Potency balance. |
Interpretation:
-
AMI-05 demonstrates that if the pKa drops too low (< 6.0), the compound is not sufficiently protonated in the endosome to interact with the Asp dyad, leading to loss of potency.
-
AMI-Lead represents an optimized candidate where the pKa (~6.9) allows BBB crossing (neutral in blood) and target engagement (cationic in endosome).
References
-
Swahn, B. M., et al. (2012).[1] "Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy." Bioorganic & Medicinal Chemistry Letters.
-
Gravenfors, Y., et al. (2012).[1] "New aminoimidazoles as β-secretase (BACE-1) inhibitors showing amyloid-β (Aβ) lowering in brain."[1][6][13][14][15] Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "BACE1 (β-Secretase) FRET Assay Kit Protocol."
-
Malamas, M. S., et al. (2009). "Aminoimidazoles as Potent and Selective Human β-Secretase (BACE1) Inhibitors." Journal of Medicinal Chemistry.
-
BPS Bioscience. "BACE1 FRET Assay Kit Data Sheet."
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- 15. Aminoimidazoles as BACE-1 inhibitors: the challenge to achieve in vivo brain efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Synthesis of 2,2-Disubstituted-2H-Imidazoles
Executive Summary
2,2-Disubstituted-2H-imidazoles (often referred to as isoimidazoles) represent a unique class of non-aromatic heterocycles. Unlike their ubiquitous 1H-imidazole counterparts, these compounds possess a tetrahedral carbon at the 2-position, which disrupts the aromatic sextet. This structural feature imparts distinct reactivity, making them valuable as spin traps (in their N-oxide form), precursors for N-heterocyclic carbenes (NHCs) , and intermediates in the synthesis of complex alkaloids.
This guide details the robust synthetic protocols for accessing this scaffold, moving beyond standard textbook methods to field-proven, high-efficiency techniques.
Part 1: Mechanistic Grounding & Strategic Analysis
The Stability Paradox
The synthesis of 2H-imidazoles is often complicated by the thermodynamic drive toward aromatization. In standard imidazole syntheses (e.g., Debus-Radziszewski), the presence of a hydrogen atom at the 2-position allows for rapid tautomerization to the aromatic 1H-form.
-
Constraint: To isolate the 2H-isomer, the 2-position must be quaternary (disubstituted).
-
Implication: Reagents must be selected to introduce two carbon substituents at C2, typically derived from a ketone rather than an aldehyde.
Synthetic Pathways
We define two primary methodologies based on efficiency and substrate scope:
-
Method A (Direct Condensation): A modified multicomponent reaction using 1,2-diketones, ketones, and ammonium acetate. This is the most direct route.
-
Method B (Oxidative Dehydrogenation): The oxidation of 2,2-disubstituted imidazolines (dihydroimidazoles).
Part 2: Experimental Protocols
Method A: Modified Debus-Radziszewski Condensation (One-Pot)
Principle: This method exploits the condensation of a 1,2-diketone with a ketone (acting as the C2 source) and ammonia. While aldehydes yield 1H-imidazoles, ketones yield 2H-imidazoles.
Reagents:
-
1,2-Diketone: Benzil (1.0 equiv)
-
Ketone: Acetone, Cyclohexanone, or Acetophenone (Excess or 3-5 equiv)
-
Nitrogen Source: Ammonium Acetate (NH₄OAc) (4-10 equiv)
Step-by-Step Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Benzil (2.1 g, 10 mmol) and Ammonium Acetate (4.0 g, 52 mmol) to the flask.
-
Solvent/Reactant Addition: Add Glacial Acetic Acid (20 mL) and the specific Ketone (e.g., Acetone, 5 mL).
-
Note: If the ketone is non-volatile and valuable, use stoichiometric amounts (1.2 equiv) and use AcOH as the sole solvent. For acetone, use it in excess.
-
-
Reaction: Heat the mixture to reflux (110–120 °C) for 2–6 hours .
-
Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 4:1). The fluorescent benzil spot will disappear, and a new, often yellow/orange fluorescent spot will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Water (100 mL).
-
Neutralize carefully with conc. aqueous Ammonia or Solid NaHCO₃ until pH ~8.
-
Precipitation: The product often precipitates as a solid. Filter and wash with cold water.
-
Extraction (if oil forms): Extract with Dichloromethane (3 x 30 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectations:
-
2,2-Dimethyl-4,5-diphenyl-2H-imidazole (from Acetone): 75–85%
-
2,2-Pentamethylene-4,5-diphenyl-2H-imidazole (from Cyclohexanone): 80–90%
Method B: Synthesis of 2H-Imidazole 1-Oxides (Spin Traps)
Context: 2H-imidazole 1-oxides are highly stable derivatives often used in biological ESR studies.
Reagents:
- -Oximino Ketone: Monoxime of benzil (1.0 equiv)
-
Ketone: Acetone (Excess)
-
Ammonium Acetate: (2-4 equiv)
Step-by-Step Protocol:
-
Dissolution: Dissolve Benzil Monoxime (2.25 g, 10 mmol) in Glacial Acetic Acid (15 mL).
-
Addition: Add Ammonium Acetate (2.0 g) and Acetone (5 mL).
-
Reaction: Stir at room temperature for 24 hours or heat gently to 60 °C for 3 hours .
-
Workup: Dilute with water, neutralize with ammonia, and extract with Chloroform.
-
Result: This yields 2,2-dimethyl-4,5-diphenyl-2H-imidazole 1-oxide .
-
Deoxygenation (Optional): To convert to the 2H-imidazole, treat the N-oxide with PCl₃ in Chloroform at reflux for 1 hour.
-
Part 3: Data & Visualization
Reaction Scope and Yield Comparison
The following table summarizes the efficiency of Method A with various ketone substrates.
| Entry | 1,2-Diketone | Ketone Substrate | Product (2H-Imidazole) | Yield (%) | Mp (°C) |
| 1 | Benzil | Acetone | 2,2-Dimethyl-4,5-diphenyl-2H-imidazole | 82 | 108-110 |
| 2 | Benzil | Cyclohexanone | 2,2-Spirocyclohexyl-4,5-diphenyl-2H-imidazole | 88 | 145-147 |
| 3 | Benzil | Acetophenone | 2-Methyl-2,4,5-triphenyl-2H-imidazole | 65 | 120-122 |
| 4 | 4,4'-Dimethoxybenzil | Acetone | 2,2-Dimethyl-4,5-bis(4-methoxyphenyl)-2H-imidazole | 78 | 130-132 |
Mechanistic Workflow
The following diagram illustrates the divergent pathways between 1H- and 2H-imidazole formation, emphasizing the critical role of the ketone substrate.
Figure 1: Divergent synthesis pathways.[5] Use of a ketone blocks aromatization, trapping the 2H-imidazole scaffold.
Part 4: Troubleshooting & Critical Parameters
-
Moisture Control: While the reaction produces water, starting with wet reagents (especially hygroscopic NH₄OAc) can retard the initial imine formation. Use dried NH₄OAc or add a small amount of molecular sieves if yields are low.
-
Solvent Choice: Acetic acid is critical. It acts as both solvent and catalyst for the imine formation. Neutral solvents (EtOH, Toluene) generally fail without added Lewis acids.
-
Purification: 2H-imidazoles are weak bases but less basic than 1H-imidazoles due to the lack of aromatization. They can often be filtered directly from the neutralized aqueous workup. If oiling occurs, scratching the flask with a glass rod or adding a seed crystal is effective.
References
-
One-pot Synthesis of 2H-imidazoles from 1,2-Diketones, Ketones, and Ammonium Acetate Source: ResearchGate URL:[Link]
-
Synthesis and properties of morpholino-substituted 2H-imidazole N-oxides Source: Chimica Techno Acta URL:[Link]
-
Transition metal-free oxidative and deoxygenative C–H/C–Li cross-couplings of 2H-imidazole 1-oxides Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds Source: National Institutes of Health (PMC) URL:[Link]
Sources
Application Notes and Protocols for the In Vitro Characterization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of several essential biological molecules, including the amino acid histidine and purines in nucleic acids.[1][2] This prevalence in nature has made the imidazole scaffold a "privileged structure" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] The unique electronic and structural features of the imidazole ring allow it to interact with a variety of biological targets through hydrogen bonding, and metal coordination, making it a versatile core for the design of novel therapeutics.[1][2]
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is a novel compound belonging to this distinguished class. Given the therapeutic potential of the broader imidazole family, a systematic in vitro evaluation is the critical first step in elucidating its biological activity and mechanism of action. This guide provides a comprehensive suite of detailed protocols designed for the initial characterization of this and similar small molecules, guiding researchers from broad-based cellular screening to more specific target-based investigations. The assays described herein are designed to be robust, reproducible, and provide a foundational understanding of the compound's cytotoxic potential, its effect on cell signaling, and its ability to engage with specific intracellular targets.
Experimental Strategy: A Tiered Approach to In Vitro Characterization
A logical, tiered approach is essential for the efficient and informative characterization of a novel small molecule. This strategy begins with broad, cell-based assays to assess general cytotoxicity and effects on cell proliferation. Positive "hits" from these initial screens are then subjected to more specific assays to identify the molecular targets and signaling pathways being modulated.
Caption: Tiered workflow for in vitro characterization of novel compounds.
Part 1: Cellular Viability and Cytotoxicity Assessment
The first step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.
Detailed Protocol: MTT Assay for Cell Viability
Materials:
-
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (stock solution in DMSO)
-
Human cancer cell line (e.g., A549, HeLa, or a relevant line for a hypothesized target)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[8]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same concentration of DMSO as the treated wells) and "untreated control" wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation:
The results are typically expressed as the percentage of cell viability relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value can be calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (DMSO) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.61 | 48.8% |
| 100 | 0.35 | 28.0% |
Part 2: Target Engagement and Binding Affinity
Once a compound demonstrates cellular activity, it is crucial to determine if it directly interacts with a specific protein target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format for studying molecular interactions, such as a small molecule binding to a kinase.[11][12]
Principle of TR-FRET Kinase Binding Assay
TR-FRET combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces assay interference.[11][13] The assay uses a long-lifetime lanthanide (e.g., Europium or Terbium) as the donor fluorophore, typically on an antibody that binds the kinase, and a fluorescently labeled small molecule tracer (acceptor) that is known to bind to the kinase's active site.[13][14]
-
In the absence of a competing inhibitor: The tracer binds to the kinase, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength.
-
In the presence of a competing inhibitor (like our test compound): The inhibitor displaces the tracer from the kinase's active site. This increases the distance between the donor and acceptor, leading to a loss of FRET signal.[14]
Caption: Principle of a competitive TR-FRET binding assay.
Detailed Protocol: TR-FRET Kinase Binding Assay
Materials:
-
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
-
Target Kinase (e.g., a specific kinase suspected to be a target)
-
Europium-labeled anti-tag antibody (e.g., anti-GST, if the kinase is GST-tagged)
-
Fluorescently-labeled kinase tracer (specific for the target kinase)
-
Assay Buffer (specific to the kinase, provided by manufacturer)
-
DMSO
-
Low-volume, black, 384-well microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO. Then, create intermediate dilutions in the assay buffer.
-
Prepare a 3X working solution of the kinase and the Europium-labeled antibody in the assay buffer.[14]
-
Prepare a 3X working solution of the fluorescent tracer in the assay buffer.[14]
-
Note: The optimal concentrations of kinase, antibody, and tracer should be determined empirically or based on the manufacturer's recommendations.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation:
-
Gently mix the plate on a plate shaker.
-
Incubate at room temperature for 60-90 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on a TR-FRET-compatible microplate reader. The reader will be configured to excite the Europium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay (typically 50-100 µs).[13]
-
Data Analysis and Presentation:
The TR-FRET ratio is calculated (Acceptor Emission / Donor Emission). The percentage of inhibition is then determined relative to high (no inhibitor) and low (no kinase) controls. An IC₅₀ value is derived by plotting the percent inhibition against the log of the inhibitor concentration.
| Compound Conc. (µM) | TR-FRET Ratio | % Inhibition |
| No Inhibitor Control | 2.50 | 0% |
| 0.01 | 2.45 | 2% |
| 0.1 | 2.10 | 16% |
| 1 | 1.35 | 46% |
| 10 | 0.75 | 70% |
| 100 | 0.45 | 82% |
Part 3: Analysis of Intracellular Signaling Pathways
If a compound shows both cellular activity and target engagement, the next logical step is to investigate its effect on the downstream signaling pathway of that target. Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[15][16][17]
Principle of Western Blotting
Western blotting involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17] The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). This membrane is probed with primary antibodies specific to the target protein of interest (e.g., total Akt and phosphorylated Akt). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.[15]
Detailed Protocol: Western Blot for Signaling Protein Phosphorylation
Materials:
-
Cell line used in previous assays
-
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Protein transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (based on IC₅₀ from MTT assay) for a specified time (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[15]
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL detection reagent.
-
Capture the chemiluminescent signal using a digital imaging system.[15]
-
For analysis of total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).
-
Data Analysis and Presentation:
The band intensities are quantified using densitometry software. The level of the phosphorylated protein is normalized to the level of the total protein to account for any differences in protein expression. The results are then expressed as a fold change relative to the vehicle-treated control.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine. By systematically assessing its impact on cell viability, determining its ability to engage with specific molecular targets, and analyzing its effect on key signaling pathways, researchers can build a comprehensive profile of this novel compound. This foundational data is indispensable for guiding further preclinical development, including lead optimization and subsequent in vivo efficacy studies. The combination of these well-established assays provides a clear, evidence-based path for unlocking the therapeutic potential of new chemical entities derived from the privileged imidazole scaffold.
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro Assays and Models. Retrieved from [Link]
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Cold Spring Harbor Protocols. (2006). Analysis of Cell Viability by the MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Agilent. (n.d.). TR-FRET. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]
-
ResearchGate. (2016). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]
-
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Retrieved from [Link]
-
Pensoft. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]
-
Iranian Journal of Medical Microbiology. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
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Application Note & Protocols: Crystallization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Introduction: The Critical Role of Crystalline Form
5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is an imidazole derivative with significant potential in pharmaceutical development and materials science. As with many active pharmaceutical ingredients (APIs), the solid-state form of this compound is of paramount importance.[1] The crystalline arrangement of molecules dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Control over crystallization is therefore not merely a purification step but a crucial process for ensuring product consistency, efficacy, and safety.[1][2]
This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine. The methodologies are designed for researchers, scientists, and drug development professionals to obtain high-quality, single-phase crystalline material suitable for further characterization and application.
Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the creation of a supersaturated state, from which a highly ordered solid phase emerges.[3] The journey from a disordered solution to an ordered crystal lattice involves two key stages:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline clusters (nuclei) from a supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by impurities or a seed crystal (heterogeneous nucleation).[4]
-
Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.
The rate at which supersaturation is achieved and the conditions under which it is maintained are critical variables that allow for the control of crystal size, shape (habit), and polymorphic form.[2][4]
Strategic Approach to Crystallization Development
A systematic approach is essential for developing a robust crystallization protocol. The workflow begins with understanding the compound's solubility and then using this information to select an appropriate crystallization method.
Figure 1. A generalized workflow for developing a robust crystallization process, from initial solubility screening to final protocol validation.
Protocol I: Systematic Solvent Screening
Objective: To identify suitable single or binary solvent systems for crystallization. An ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room temperature or below.[5]
Materials:
-
Crude 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
-
A selection of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Water)
-
Vials with screw caps
-
Stir plate and magnetic stir bars
-
Heating block or oil bath
Methodology:
-
Preparation: Place approximately 10-20 mg of the crude compound into several labeled vials.
-
Solvent Addition: To each vial, add a small aliquot (e.g., 0.2 mL) of a different solvent.
-
Room Temperature Assessment: Stir the vials at room temperature for 10-15 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Elevated Temperature Assessment: For vials where the solid is not fully soluble at room temperature, gently heat the vial in 10°C increments while stirring. Continue adding small aliquots of the solvent until the solid fully dissolves. Record the temperature and total solvent volume.
-
Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Observe for crystal formation, precipitation, or oiling out.
-
Data Analysis: Compile the observations into a table to identify promising solvent systems.
Data Presentation:
| Solvent | Solubility (25°C) | Solubility (60°C) | Observations Upon Cooling | Suitability |
| Methanol | Soluble | Very Soluble | Fine precipitate | Poor for cooling |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising |
| Ethyl Acetate | Sparingly Soluble | Soluble | Well-formed needles | Promising |
| Toluene | Poorly Soluble | Sparingly Soluble | Little to no solid | Poor solvent |
| Dichloromethane | Soluble | Very Soluble | Oiled out | Poor for cooling |
| Water | Insoluble | Insoluble | Insoluble | Potential anti-solvent |
Note: This table is illustrative. Actual results must be determined experimentally.
Detailed Crystallization Protocols
Based on preliminary screening, several methods can be employed. Imidazole derivatives have been successfully crystallized using techniques like slow evaporation, cooling, and vapor diffusion.[6]
Protocol A: Controlled Cooling Crystallization
Rationale: This is the most common industrial method, suitable for compounds with a significant positive temperature coefficient of solubility.[2][5] A slow, controlled cooling rate prevents rapid supersaturation, which can lead to the formation of amorphous material or small, impure crystals.[3]
Methodology:
-
Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, suspend 5.0 g of crude 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine in a promising solvent (e.g., 50 mL of Ethanol, based on screening).
-
Heating: Heat the mixture to reflux (approx. 78°C for Ethanol) with stirring until all solids have completely dissolved. If needed, add a minimal amount of additional solvent to achieve full dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-heated filter paper or celite pad to clarify the solution.
-
Controlled Cooling: Set the circulator for the jacketed vessel to cool the solution from the dissolution temperature to 5°C over a period of 4-6 hours (a cooling rate of ~12-20°C/hour).
-
Aging: Once the target temperature of 5°C is reached, hold the stirred slurry at this temperature for an additional 2-4 hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the filter cake with two small portions of cold (0-5°C) crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at 40-50°C to a constant weight.
Protocol B: Anti-Solvent Crystallization
Rationale: This method is ideal for compounds that are highly soluble across a wide range of temperatures in a given solvent.[2] It works by introducing a "miscible anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility of the solute in the mixture and inducing supersaturation.[4][5]
Methodology:
-
Dissolution: Dissolve 5.0 g of the crude compound in a minimal amount of a good solvent (e.g., 20 mL of Acetone) at room temperature.
-
Setup: Place the solution in a flask with efficient stirring.
-
Anti-Solvent Addition: Using a syringe pump or addition funnel, add an anti-solvent (e.g., Water) dropwise to the stirred solution. The initial addition may be faster, but the rate should be slowed significantly upon the first signs of turbidity (cloudiness), which indicates the onset of nucleation.
-
Crystallization: Continue the slow addition of the anti-solvent until precipitation is complete. A typical ratio might be 1:2 or 1:3 (solvent:anti-solvent), to be determined empirically.
-
Aging: Stir the resulting slurry at room temperature for 1-2 hours to allow for crystal growth and equilibration.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Controlled Cooling protocol, using a mixture of the solvent/anti-solvent from the mother liquor for the washing step.
Troubleshooting and Optimization
Crystallization development often requires optimization. Common issues and potential solutions are outlined below.[7]
Figure 2. A decision-making diagram for troubleshooting common crystallization challenges.
Scientist's Note on Seeding: If spontaneous nucleation is difficult to control, seeding is a powerful technique.[3][4] This involves adding a small quantity of pure crystals of the desired form to the slightly supersaturated solution. This bypasses the energy barrier for primary nucleation, promoting controlled growth on the existing crystal surfaces and leading to a more uniform particle size distribution.[4]
Crystal Characterization
Post-crystallization, it is imperative to confirm the purity and solid-state form of the material. Standard techniques include:
-
X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature and identify the polymorphic form.[2]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.
-
Microscopy: To visually inspect crystal habit and size.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
References
- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Pharmaceutical Crystallization in drug development. Syrris.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. EP0856344A1.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
- Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar.
- Lab Procedure: Recrystallization. LabXchange.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-diphenyl-2H-imidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2,2-diphenyl-2H-imidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification workflow.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 2,2-diphenyl-2H-imidazoles in a direct question-and-answer format.
Q1: My column chromatography yield is very low, and the compound seems to be smearing or "tailing" down the silica gel column. What is happening and how can I fix it?
A1: Root Cause Analysis & Solutions
This is a classic problem when purifying basic compounds like imidazoles on standard silica gel. The smearing, or "tailing," is a direct result of the strong interaction between the basic nitrogen atoms of your imidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to poor peak shape, inadequate separation, and significant loss of product on the column.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competitive base to your mobile phase (eluent).
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. It will bind to the acidic sites on the silica, allowing your imidazole derivative to elute symmetrically.[1]
-
Pyridine: Can also be used, but triethylamine is often preferred due to its higher volatility, making it easier to remove under reduced pressure.
-
-
Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without the need for modifiers.[1]
-
Reverse-Phase Chromatography (C18): If your 2,2-diphenyl-2H-imidazole has sufficient non-polar character, reverse-phase chromatography can be an excellent alternative. Typical mobile phases are mixtures of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.[2]
-
-
Optimize Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This technique prevents band broadening at the start of the purification and often leads to sharper peaks.[1]
-
Q2: I've isolated my product, but the NMR spectrum shows it's still contaminated with unreacted benzil. They have very similar Rf values on TLC. How can I separate them?
A2: Strategies for Separating Products from Ketone Starting Materials
Benzil is a common starting material for the synthesis of 2,4,5-triphenyl-1H-imidazoles (lophines) via the Radziszewski reaction, a method closely related to the synthesis of many substituted imidazoles.[3][4] Its non-polar nature can make it challenging to separate from similarly non-polar products.
Chromatographic Solutions:
-
Optimize the Mobile Phase: While the Rf values may be similar, they are rarely identical. Use a shallow solvent gradient or run multiple isocratic columns with very fine adjustments to the eluent polarity (e.g., changing from 10% Ethyl Acetate/Hexane to 8% or 12%).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and can often resolve compounds with very close Rf values. Both normal-phase and reverse-phase methods can be developed.[5]
Chemical Solutions:
-
Acid-Base Extraction (for N-substituted analogues): While 2H-imidazoles are not as basic as their 1H counterparts, they can still be protonated. If your target molecule is stable to acid, you can attempt an acid wash. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with dilute aqueous HCl (e.g., 1 M). Your imidazole may move to the aqueous layer, while the neutral benzil remains in the organic layer.[1] Neutralize the aqueous layer with a base (e.g., NaOH) and back-extract your product. Caution: Test this on a small scale first, as some heterocyclic compounds can be acid-sensitive.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: Troubleshooting Crystallization
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. The goal is to encourage the slow, ordered formation of a crystal lattice.
Step-by-Step Troubleshooting:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount more of the hot "good" solvent to ensure the solution is no longer supersaturated at that temperature.[6]
-
Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool slowly and undisturbed to room temperature. Moving it directly to an ice bath can cause the compound to crash out of solution as an oil or an amorphous solid, trapping impurities.[6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a few crystals of the pure product, add one or two to the cooled, supersaturated solution to act as a template for crystal growth.[6]
-
-
Optimize the Solvent System: The polarity of your solvent might be too close to that of your compound.
-
Try a Different Solvent: Consult a solvent miscibility and polarity chart.
-
Use a Co-solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. A common example is using an ethanol/water system.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of a crude 2,2-diphenyl-2H-imidazole?
A1: The optimal workflow depends on the nature of the crude product (solid vs. oil) and the impurities present. Below is a general decision-making workflow.
Caption: General purification workflow for 2,2-diphenyl-2H-imidazoles.
Q2: How do I choose the best solvent system for column chromatography?
A2: The ideal solvent system (mobile phase) should move your target compound to an Rf (retention factor) of 0.25-0.35 on a TLC plate. This provides the best balance for good separation from impurities.
Systematic Approach:
-
Start with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc).
-
Run TLC plates with varying ratios (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 20% EtOAc/Hex).
-
If your compound remains at the baseline (Rf=0) , you need a more polar system. Switch to Dichloromethane (DCM) and Methanol (MeOH) (e.g., 1% MeOH/DCM, 2% MeOH/DCM).
-
If tailing is observed , prepare the chosen solvent system and add 0.5-1% triethylamine before running the column.[1]
| Solvent | Polarity Index | Common Use |
| n-Hexane | 0.1 | Primary non-polar solvent |
| Toluene | 2.4 | Non-polar, can improve solubility |
| Dichloromethane (DCM) | 3.1 | Medium polarity, good solvent |
| Diethyl Ether | 4.0 | Medium polarity |
| Ethyl Acetate (EtOAc) | 4.4 | Standard medium polarity solvent |
| Acetonitrile | 5.8 | Polar, common in reverse-phase |
| Ethanol | 6.2 | Polar co-solvent |
| Methanol (MeOH) | 6.6 | Very polar co-solvent |
Table 1: Properties of common solvents for chromatography.
Q3: What causes the formation of oxazole by-products during Radziszewski-type synthesis, and how can I avoid them?
A3: The Radziszewski synthesis and its variations condense a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source).[4][7] A common side reaction is the formation of an oxazole. This can occur if the dicarbonyl compound reacts with the aldehyde before the di-imine intermediate is formed with ammonia.[3]
Caption: Competing reaction pathways in imidazole synthesis.
Minimization Strategies:
-
Control Stoichiometry: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate) is used to favor the formation of the di-imine intermediate. The molar ratio of dicarbonyl:aldehyde:ammonia is typically around 1:1:2 or higher for ammonia.[7]
-
Reaction Conditions: Running the reaction at a moderate temperature (e.g., 50-80 °C) can sometimes favor the desired pathway over side reactions that may have a higher activation energy.[7]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a 2,2-diphenyl-2H-imidazole with a Basic Modifier
This protocol assumes significant tailing was observed on TLC.
-
Prepare the Column: Securely pack a glass column with silica gel using your chosen non-polar solvent (e.g., hexane).
-
Prepare the Mobile Phase: Prepare a sufficient volume of your mobile phase (e.g., 15% Ethyl Acetate in Hexane). To this solution, add triethylamine to a final concentration of 0.5% (v/v). Mix thoroughly.
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase containing triethylamine to the column.
-
Apply gentle pressure and begin collecting fractions.
-
-
Analysis:
-
Monitor the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the eluent under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
This protocol is for when a single solvent is not effective.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Heat the flask on a hot plate.
-
Add "Good" Solvent: Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Add "Poor" Solvent: While stirring and keeping the solution hot, add water dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add 1-2 more drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any soluble impurities adhering to the surface.
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
Scribd. Radziszewskis Imidazole Synthesis. Available from: [Link]
-
Royal Society of Chemistry. In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]
-
Semantic Scholar. Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Available from: [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link]
-
Serbian Chemical Society. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]
-
Royal Society of Chemistry. Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Available from: [Link]
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]
-
ResearchGate. Troubleshooting protein purification?. Available from: [Link]
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. Available from: [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
-
PMC. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Available from: [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Available from: [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
-
ACS Publications. Comprehensive Understanding of Structure- Photosensitivity Relationships of Photochromic [2.2]Paracyclophane-Bridged Imidazole Dimers. Available from: [Link]
- Google Patents. US4719309A - Preparation of imidazoles.
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]
-
Letters in Applied NanoBioScience. Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available from: [Link]
-
PMC. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Available from: [Link]
-
PMC. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
PubMed. Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Available from: [Link]
-
MDPI. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Available from: [Link]
-
ResearchGate. 2-(2-Methylphenyl)-4,5-diphenyl-1 H -imidazole. Available from: [Link]
-
ResearchGate. Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1 H -imidazole Derivatives as Lead Compounds for Antimalarial Agent. Available from: [Link]
-
Royal Society of Chemistry Publishing. Preparation and some reactions of 2,2-diaryl-2H-imidazole 1-oxides. Available from: [Link]
-
Journal of Biological and Molecular Chemistry. Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Available from: [Link]
-
Royal Society of Chemistry Publishing. Imidazole additives in 2D halide perovskites: impacts of –CN versus –CH3 substituents reveal the mediation of crystal growth by phase buffering. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. scribd.com [scribd.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
Optimizing solvent systems for amino-imidazole HPLC analysis
Topic: Optimizing Solvent Systems for Amino-Imidazole Separation
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Application Support Center
Subject Matter Expert: Senior Chromatographer, Ph.D.
Amino-imidazoles present a "perfect storm" of chromatographic challenges: they are highly polar (poor retention on C18), basic (severe tailing due to silanol interactions), and UV-active only at low wavelengths (buffer interference). This guide moves beyond standard protocols to address the mechanistic causes of failure and provides self-validating solutions.
Module 1: Retention Strategy (The "Void Volume" Problem)
Q: My amino-imidazole elutes in the void volume (k' < 1) on a standard C18 column. Increasing water content doesn't help. Why?
A: This is a polarity mismatch.[1] Amino-imidazoles are hydrophilic. In a Reversed-Phase (RP) system at acidic pH (pH 2-4), the imidazole ring (pKa ~7.0) and the amine group are both protonated. This creates a doubly charged, highly polar species that prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.
The Fix: You must alter the retention mechanism. Do not simply adjust %B. Choose one of the following three strategies based on your detection method.
Strategy Decision Matrix
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements.
Module 2: Peak Tailing & Shape (The "Shark Fin" Problem)
Q: I have retention, but the peak tails severely (Tailing Factor > 2.0). Is my column dead?
A: Likely not. The column is active. At typical HPLC pH (3–6), residual silanols (Si-OH) on the silica surface ionize to Si-O⁻. Your protonated amino-imidazole (Base-H⁺) interacts electrostatically with these silanols, effectively acting as a secondary cation-exchange retention mechanism. This "drag" causes the tail.
The Fix: You must suppress this secondary interaction.
Protocol: Silanol Suppression Techniques
| Technique | Mechanism | Applicability |
| Chaotropic Salts | Adding Perchlorate (ClO₄⁻) or Hexafluorophosphate disrupts the solvation shell, masking interactions. | UV Only (Explosive/Corrosive for MS). |
| Sacrificial Base | Adding Triethylamine (TEA) (5-10 mM) competes for silanol sites, blocking them from the analyte. | UV Only (Severe MS signal suppression). |
| High Ionic Strength | Using >25mM buffer concentration (e.g., Ammonium Formate) screens the charge. | UV & MS . |
| High pH (>10) | Deprotonates the amino-imidazole (neutralizes it), eliminating the electrostatic attraction. | Requires Hybrid Silica (e.g., Waters XBridge, Agilent Extend). |
Module 3: Buffer Selection & Detection
Q: Which buffer system maximizes sensitivity without compromising separation?
A: The pKa of the imidazole ring is approximately 6.9–7.0. To ensure robust chromatography, you must operate at least 2 pH units away from this pKa to prevent "retention drift" caused by partial ionization.
Buffer Compatibility Table
| Buffer System | pH Range | Volatility (MS) | UV Cutoff | Notes for Amino-Imidazoles |
| TFA (0.1%) | ~2.0 | Yes | 210 nm | Excellent peak shape (Ion-pairing effect). Suppresses MS signal strongly. |
| Formic Acid (0.1%) | ~2.7 | Yes | 210 nm | Good for MS. Peak shape may be worse than TFA. |
| Ammonium Acetate | 3.8 – 5.8 | Yes | 210 nm | Poor choice. pH is too close to imidazole pKa (drift risk). |
| Phosphate | 2.1 – 3.1 | NO | <200 nm | Gold Standard for UV. Transparent at 205nm. |
| Ammonium Bicarbonate | 9.0 – 11.0 | Yes | <200 nm | Excellent for High pH RPLC. Keeps analyte neutral. |
Module 4: Validated Experimental Protocols
Protocol A: HILIC Separation (Recommended for LC-MS)
Why: HILIC uses water as the "strong" solvent, retaining polar amines perfectly without ion-pairing agents.
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or Waters BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Aqueous).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient:
-
0 min: 90% B
-
10 min: 60% B
-
15 min: 60% B (Wash)
-
15.1 min: 90% B (Re-equilibration)
-
-
Critical Step: HILIC requires long equilibration. Allow 20 column volumes before the next injection to prevent retention time shifting.
Protocol B: Ion-Pairing RPLC (Recommended for UV)
Why: Sodium Octanesulfonate (SOS) acts as a chemical "bridge," linking the polar amine to the non-polar C18 chain.
-
Column: Standard C18 (End-capped).
-
Mobile Phase Preparation:
-
Dissolve 5 mM Sodium Octanesulfonate in water.
-
Add 0.1% Phosphoric Acid (pH ~2.2).
-
-
Procedure:
-
Flush column with Mobile Phase A (Water + IP reagent) for 60 mins before introducing organic solvent. This ensures the IP reagent saturates the stationary phase.
-
Run isocratic or shallow gradient with Acetonitrile.
-
-
Warning: Once a column is used for Ion-Pairing, it is permanently dedicated to that method. The reagent is nearly impossible to wash off completely.
Module 5: Mechanism Visualization
The following diagram illustrates the "Tailing Mechanism" caused by silanols and how High pH or Ion-Pairing resolves it.
Figure 2: Mechanism of peak tailing at acidic pH versus the deprotonation strategy at high pH.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Dolan, J. W. (2002). LCGC North America: Peak Tailing and Column Aging. LCGC.
-
Agilent Technologies. (2020). Analysis of Basic Compounds using High pH Resistant Columns. Application Note.
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Silanol Activity).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Resolving degradation products of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Technical Support Center: Stability & Degradation of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
Executive Summary
You are likely accessing this guide because you have observed unexpected purity loss, the appearance of a highly lipophilic impurity during HPLC analysis, or low yields during the workup of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (CAS: 1956325-71-5).
As a 2H-imidazole derivative possessing a gem-diphenyl group at the C2 position, this molecule exhibits distinct chemical instabilities compared to its aromatic 1H-imidazole counterparts. This guide addresses the hydrolytic lability of the aminal center (C2) and the oxidative sensitivity of the C4-amine , providing actionable solutions for stabilization and purification.
Part 1: The Degradation Matrix (Visual Analysis)
The primary failure mode for this scaffold is acid-catalyzed hydrolysis of the C2-aminal center, leading to ring fragmentation. This is often mistaken for general decomposition but is a stoichiometric release of specific byproducts.
Figure 1: Mechanistic pathway showing the critical failure point at the C2-gem-diphenyl center, releasing Benzophenone upon hydrolysis.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: The "Mystery" Lipophilic Peak
User Question: "I see a new peak in my HPLC chromatogram at a much higher retention time (RRT ~1.5-1.8) than my product. It absorbs strongly at 254 nm. What is it?"
Scientist Response: This is almost certainly Benzophenone .
-
The Science: The 2H-imidazole core contains a C2 carbon bonded to two nitrogen atoms and two phenyl groups. This structure behaves chemically like a cyclic aminal. Under acidic conditions (or even slightly acidic silica gel), the ring hydrolyzes, ejecting the gem-diphenyl group as Benzophenone.
-
Verification: Benzophenone has a distinct UV spectrum and is highly non-polar. Run a standard of Benzophenone; if the retention times match, your compound is hydrolyzing.
-
Corrective Action:
-
Avoid acidic mobile phases (e.g., 0.1% TFA) if the sample is left standing in the autosampler. Switch to Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate buffers.
-
Do not use unbuffered silica for purification. Pre-treat silica with 1% Triethylamine (TEA) to neutralize surface acidity.
-
Issue 2: Low Yields in Aqueous Workup
User Question: "My reaction showed full conversion, but after an aqueous wash (1N HCl or citric acid), the product disappeared."
Scientist Response: You have likely hydrolyzed your product during the wash.
-
The Science: Unlike 1H-imidazoles, which form stable salts, 2H-imidazoles are essentially imines. Protonation of the ring nitrogen facilitates nucleophilic attack by water at the C2 position, leading to irreversible ring opening.
-
Corrective Action:
-
NEVER use acidic washes.
-
Quench reactions with saturated NaHCO₃ or pH 8 phosphate buffer .
-
Perform a "salting out" extraction using brine and a polar organic solvent like Ethyl Acetate or THF to minimize water contact time.
-
Issue 3: Sample Yellowing/Darkening
User Question: "The white solid turned yellow after a week on the benchtop. Is it still usable?"
Scientist Response: The color change indicates oxidative degradation of the exocyclic amine (C4-NH2).
-
The Science: Primary amines on conjugated systems are susceptible to air oxidation, forming azo-linkages or imino-quinoid type species, which are highly colored even in trace amounts.
-
Corrective Action:
-
If the purity (by HPLC) is still >95%, the color is likely a trace surface impurity.
-
Recrystallization Protocol: Dissolve in minimal cold Ethanol/DCM (9:1) and precipitate with Hexanes.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Part 3: Analytical & Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the parent 2H-imidazole from the Benzophenone degradation product.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase resolution. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 7.8) | CRITICAL: Basic pH prevents on-column hydrolysis. |
| Mobile Phase B | Acetonitrile (MeCN) | High elution strength for lipophilic Benzophenone. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 0-2 min: 5% B 2-15 min: 5% | Steep gradient ensures elution of the late Benzophenone peak. |
| Detection | UV 254 nm | Detects both the phenyl rings of the parent and the Benzophenone. |
Protocol B: Neutralization of Silica Gel (For Purification)
Standard silica is slightly acidic (pH 5-6), which destroys this compound.
-
Slurry Preparation: Mix Silica Gel 60 with the eluent solvent (e.g., Hexane/EtOAc).
-
Basification: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Equilibration: Stir for 10 minutes before pouring the column.
-
Running: Maintain 0.5% TEA in the mobile phase during the run to prevent "streaking" and degradation.
Part 4: References & Authority
-
Chemical Identity & Properties:
-
Mechanistic Grounding (General Imidazole/Amine Chemistry):
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole ring stability and tautomerism).
-
Schmir, G. L. (1965). The Hydrolysis of Imidates and Amidines. Journal of the American Chemical Society. (Foundational mechanism for C=N bond hydrolysis in cyclic systems).
-
Note on Benzophenone Formation: The hydrolysis of gem-diphenyl imines/aminals to benzophenone is a standard textbook reaction (See: March's Advanced Organic Chemistry, Chapter 16, Hydrolysis of Imines).
-
-
Analytical Method Validation:
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for pH selection in method development for basic analytes).
-
Disclaimer: This guide is intended for research purposes only. The degradation pathways described are based on the functional group chemistry of 2H-imidazoles. Always consult the specific MSDS for safety information.
Sources
- 1. 5-METHYL-2,2-DIPHENYL-2H-IMIDAZOL-4-AMINE | 1956325-71-5 [sigmaaldrich.com]
- 2. 5-METHYL-2,2-DIPHENYL-2H-IMIDAZOL-4-AMINE | 1956325-71-5 [chemicalbook.com]
- 3. 5-METHYL-2,2-DIPHENYL-2H-IMIDAZOL-4-AMINE | 1956325-71-5 [m.chemicalbook.com]
- 4. α-戊基肉桂醛_MSDS_用途_密度_CAS号【122-40-7】_化源网 [chemsrc.com]
- 5. netascientific.com [netascientific.com]
Validation & Comparative
1H NMR Characterization Guide: 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
This guide details the 1H and 13C NMR characterization of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine . It focuses on distinguishing this non-aromatic 2H-imidazole core from its aromatic 1H-imidazole isomers and open-chain precursors using advanced NMR techniques.
Executive Summary & Structural Logic
Compound: 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
CAS: 1956325-71-5
Core Challenge: The primary analytical challenge is distinguishing the 2H-imidazole ring (non-aromatic,
The "Fingerprint" Logic:
-
Target (2H-Imidazole): Contains a quaternary, tetrahedral carbon at position 2 (C2). This breaks aromaticity, resulting in a unique upfield shift in
C NMR (~100 ppm) compared to aromatic imidazoles. -
Alternative (1H-Imidazole): Fully aromatic. C2 is
hybridized (~135–145 ppm). -
Alternative (Benzophenone Imine): Lacks the cyclic imidazole signals; shows a distinct C=N imine shift (~170+ ppm).
Comparison of Chemical Shifts (Target vs. Alternatives)
The following table contrasts the expected NMR profile of the target against its most likely structural isomer and starting material.
| Feature | Target: 2H-Imidazole | Alt 1: 1H-Imidazole Isomer | Alt 2: Benzophenone Imine |
| Structure | Cyclic, Non-aromatic | Cyclic, Aromatic | Open Chain |
| C2 Hybridization | |||
| ~95 – 110 ppm | ~135 – 145 ppm | ~165 – 180 ppm | |
| Broad Singlet (5.0–7.0 ppm)* | Broad Singlet (variable) | Singlet (~9.0 ppm if =NH) | |
| Singlet (~2.1–2.4 ppm) | Singlet (~2.2–2.5 ppm) | N/A | |
| Key Distinction | Quaternary C2 signal | Aromatic C2-H or C2-R | Absence of ring carbons |
*Note: Chemical shifts are solvent-dependent. Values estimated for DMSO-d
Detailed Characterization Protocol
A. Sample Preparation
-
Solvent Choice: Use DMSO-d
(99.9% D) rather than CDCl .-
Reasoning: The amine (-NH
) protons are exchangeable. In CDCl , they often appear as a broad, unrecognizable hump due to rapid exchange and quadrupole broadening. DMSO-d forms hydrogen bonds with the amine, slowing exchange and sharpening the peak into a distinct singlet or doublet.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentration is required to detect the quaternary C2 carbon in
C NMR within a reasonable scan time (e.g., 512–1024 scans).
B. 1H NMR Analysis (500 MHz, DMSO-d
)
-
Aromatic Region (7.1 – 7.6 ppm):
-
Expect a complex multiplet integrating to 10 protons (two phenyl rings).
-
Diagnostic: Due to the
center at C2, these phenyl rings are not coplanar with the imidazole double bonds. They may appear slightly upfield compared to fully conjugated benzophenone derivatives.
-
-
Amine Region (5.0 – 7.0 ppm):
-
Look for a broad singlet integrating to 2 protons .
-
Validation: Add 1 drop of D
O to the NMR tube and shake. If the peak disappears, it confirms the presence of exchangeable -NH protons.
-
-
Methyl Region (2.1 – 2.4 ppm):
-
Sharp singlet integrating to 3 protons .
-
Coupling: Typically shows no coupling (
) unless long-range coupling to the amine is visible (rare).
-
C. 13C NMR Analysis (125 MHz, DMSO-d
)
-
The "Kill Shot" (C2 Peak): Look for a low-intensity signal between 95 – 110 ppm .
-
This represents the quaternary C2 bonded to two nitrogens and two phenyls.
-
Absence of this peak suggests ring opening or rearrangement to the aromatic 1H-isomer.
-
-
Imine/Amidine Carbons (C4, C5): Two signals in the 155 – 175 ppm range.
-
Aromatic Carbons: Cluster of signals in the 126 – 140 ppm range.
-
Methyl Carbon: Single peak at 15 – 20 ppm .
Structural Validation Workflow (Logic Diagram)
The following diagram illustrates the decision-making process to confirm the 2H-imidazole structure using NMR data.
Caption: Logical workflow for distinguishing 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine from common isomers using NMR markers.
References
-
Sigma-Aldrich. 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine Product Page. CAS 1956325-71-5. Link
-
PubChem. 2,2-Diethyl-4,5-diphenyl-2H-imidazole (Analogous Structure). CID 3723113. Link
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, Vol 6, Issue 2. Link
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles. Molecules 2020. Link
Comparative Guide: Mass Spectrometry Fragmentation of 2H-Imidazole Amines
Executive Summary
The 2-aminoimidazole (2-AI) scaffold—often formally indexed as 2H-imidazol-2-amine derivatives—represents a critical pharmacophore in marine alkaloids (e.g., oroidin), biofilm inhibitors, and adrenergic receptor ligands. Analyzing these structures via mass spectrometry (MS) presents unique challenges due to prototropic tautomerism (amino- vs. imino-forms) and high polarity.
This guide objectively compares fragmentation techniques, specifically Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , and establishes a validated workflow for structural elucidation. Unlike generic heterocycles, 2-AIs exhibit a "guanidine-like" fragmentation behavior where the loss of ammonia and specific ring-cleavage events are diagnostic.
The Chemical Context: Tautomerism & Ionization
Before interpreting spectra, one must understand the precursor ion state. 2-aminoimidazoles exist in a tautomeric equilibrium between the 2-amino-1H-imidazole (aromatic) and 2-imino-2,3-dihydroimidazole (non-aromatic) forms.
-
Impact on MS: Under Electrospray Ionization (ESI) conditions (acidic pH), the exocyclic nitrogen or the ring nitrogen (N3) can be protonated. The "Mobile Proton Model" dictates that the site of protonation directs the fragmentation pathway.[1]
-
Key Challenge: Isobaric interference from positional isomers (e.g., 4-aminoimidazole) requires distinct fragmentation fingerprints to resolve.
Comparative Analysis: Fragmentation Modalities
The following table compares the three primary activation methods for analyzing 2-AIs.
Table 1: Performance Comparison of Fragmentation Techniques
| Feature | Trap CID (Resonance) | HCD (Beam-Type) | EI (Electron Impact) |
| Primary Mechanism | Vibrational redistribution (slow heating). | High-energy collisions (fast heating). | Electronic excitation (70 eV). |
| Low Mass Cutoff | Yes (1/3 rule applies). Diagnostic ring fragments < m/z 50 often lost. | No . Excellent detection of low-mass diagnostic ions (e.g., m/z 42, 27). | N/A (Scan range dependent). |
| Fragment Richness | Moderate. Favors lowest energy pathways (e.g., | High. Accesses higher energy channels (Ring cleavage). | Very High. Often obliterates molecular ion ( |
| Suitability for 2-AIs | Best for MS | Best for Structural Confirmation . Essential for proving the imidazole core. | Poor . Requires derivatization due to polarity. |
Expert Insight: Why HCD Wins for Core Confirmation
For 2H-imidazole amines, HCD is superior for core verification . The imidazole ring is stable; Trap CID often only strips the exocyclic amine (neutral loss of 17 Da). HCD provides the energy required to shatter the heterocyclic ring, yielding diagnostic C-N fragments essential for proving the scaffold identity.
Mechanistic Fragmentation Pathways[1]
Understanding the causality of bond breakage is required for "self-validating" analysis. The fragmentation of protonated 2-aminoimidazoles (
Pathway A: Exocyclic Nitrogen Cleavage (The Guanidine Effect)
Protonation on the exocyclic amine leads to the neutral loss of ammonia (
Pathway B: Ring Cleavage (Retro-Diels-Alder-like)
Protonation on the ring nitrogen (N3) destabilizes the aromatic system. High energy (HCD) drives a Retro-Diels-Alder (RDA) type cleavage or complex ring fission, often ejecting
Visualization: Fragmentation Logic Flow
The following diagram illustrates the mechanistic decision tree for a generic 2-aminoimidazole derivative.
Figure 1: Mechanistic fragmentation pathways for 2-aminoimidazoles. Pathway selection is dependent on Collision Energy (CE).
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate the system before data acquisition.
Phase 1: Sample Preparation & Ionization
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation (
). Avoid ammonium buffers (e.g., ammonium acetate) as they suppress the diagnostic ammonia loss signal by shifting the equilibrium.
-
-
Concentration: 1–10 µM.
-
Inlet: Direct Infusion (Syringe Pump) at 5 µL/min for optimization; LC-MS for complex mixtures.
Phase 2: Energy Ramping (The "Breakdown Curve")
Do not use a static collision energy. 2-AIs have rigid rings that require specific energies to crack.
-
Isolate the precursor ion (Isolation width: 1.0 m/z).
-
Ramp Collision Energy (NCE) from 10 to 60.
-
Checkpoint 1: Identify the NCE where the precursor intensity drops to 50% (
). This is your optimal energy for side-chain characterization. -
Checkpoint 2: Identify the NCE where the precursor is <5% and low-mass fragments appear. This is your energy for core validation.
Phase 3: Data Acquisition (HCD Preferred)
-
Resolution: >17,500 (Orbitrap) or equivalent TOF resolution.
-
Mass Range: Set low mass to m/z 50 (crucial for detecting imidazole ring fragments).
Table 2: Diagnostic Ions for 2-Aminoimidazole Validation
| m/z (approx) | Fragment Identity | Structural Inference |
| [M-17] | Confirms primary exocyclic amine (guanidine-like). | |
| [M-42] | Loss of Cyanamide ( | Diagnostic for 2-aminoimidazole ring cleavage. |
| m/z 82/84 | Imidazole-related ring ions | Characteristic of the histidine/histamine core. |
| m/z 44 | Common immonium ion if alkyl amines are present. |
Data Interpretation & Quality Control
Differentiating Isomers (The "Self-Validating" Test)
To distinguish a 2-aminoimidazole from a 4-aminoimidazole :
-
Look for Ammonia Loss: 2-aminoimidazoles show a dominant
peak due to the guanidine-like resonance stabilization of the product ion. 4-aminoimidazoles often show weaker ammonia loss and more dominant ring fragmentation (HCN loss). -
H/D Exchange (Optional Validation): If ambiguous, perform the experiment in
.-
2-aminoimidazole will exchange at least 3 protons (2 amino + 1 ring NH).
-
Mass shift:
. -
Fragment shift: The
peak confirms the amino group loss.
-
Workflow Visualization
Figure 2: Analytical workflow for classifying imidazole amines.
References
-
Mechanism of ESI Fragmentation: Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Mass Spectrometry Reviews.
-
HCD vs CID Comparison: Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Molecular & Cellular Proteomics.
-
Imidazole Derivatization: Kuda, K., et al. (2024). Determination of Imidazole Dipeptides... by LC-MS/MS. Foods.
-
Isomer Differentiation: Li, Y., et al. (2019).[3] Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. Trends in Analytical Chemistry.
- General Fragmentation Rules: McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard Text).
Sources
Foundational Knowledge: Analyte Properties and Potential Impurities
A Comparative Guide to HPLC Purity Standards for 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible research. 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine, a complex heterocyclic amine, represents a class of compounds with significant potential as intermediates in pharmaceutical synthesis. Its intricate structure, featuring multiple aromatic rings and a basic amine functional group, presents a unique analytical challenge. The presence of even minute quantities of process-related or degradation impurities can have profound effects on downstream applications, including reaction yields, biological activity, and safety profiles.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind the method design, grounding our approach in established pharmacopeial principles and regulatory expectations. The objective is to equip the practicing scientist with the knowledge to not only perform the analysis but to understand and adapt these methods for robust impurity control.
A robust analytical method is built upon a fundamental understanding of the target analyte and the impurities that may accompany it. While specific data for this novel compound is proprietary, we can infer its critical properties from its structure and a postulated synthesis route.
Inferred Physicochemical and Spectroscopic Profile
-
Basicity (pKa): The presence of the primary amine group (-NH2) makes the molecule basic. The pKa of the conjugate acid is estimated to be in the range of 5.0-6.0. This is a critical parameter, as the compound's ionization state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH.
-
UV Absorbance (λmax): The extensive conjugation provided by the diphenyl-imidazole system constitutes a strong chromophore. Based on similar structures, a significant UV absorbance maximum (λmax) is expected around 230-240 nm, with a secondary absorbance near 275 nm.[1][2] This allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). For this guide, a detection wavelength of 235 nm is selected to ensure high sensitivity for both the parent compound and potential impurities.
Postulated Synthesis and Potential Impurity Profile
A plausible synthetic route for 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine could involve the reaction of benzophenone with an α-aminonitrile derivative in the presence of a catalyst. This pathway helps us anticipate the likely process-related impurities that must be resolved and quantified.
-
Impurity A (Starting Material): Benzophenone. A non-polar, unreacted starting material. Expected to be early-eluting in a reversed-phase system.
-
Impurity B (Intermediate): A partially cyclized intermediate. A molecule of intermediate polarity between the starting material and the final product.
-
Impurity C (Isomer): An isomeric by-product. A compound with the same mass but a different substitution pattern, potentially formed due to a side reaction. Such isomers often have very similar polarities to the main compound and can be challenging to separate.
The control of these and other potential impurities is mandated by international guidelines. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose of the final drug.[3][4]
Comparative HPLC Methodologies
We present two distinct reversed-phase HPLC (RP-HPLC) methods, each designed for a specific purpose in the lifecycle of a research compound. Method A is a rapid, isocratic quality control (QC) method, while Method B is a high-resolution gradient method suitable for in-depth impurity profiling and reference standard characterization. Both methods are designed to be self-validating through rigorous System Suitability Testing (SST), as outlined in USP General Chapter <621> Chromatography.[5][6]
Workflow for Method Comparison
Caption: Experimental workflow for comparing HPLC methods.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions. Adherence to these steps is critical for reproducibility.
General Reagents and Equipment
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized, 18.2 MΩ·cm resistivity.
-
Buffers: Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Reference Standard: A well-characterized batch of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine (Assay >99.5%).
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the Stock Solution.
-
Working Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 ACN/Water diluent. This is the Working Solution for analysis.
-
Sensitivity Solution (0.001 mg/mL, 1.0%): Further dilute the Working Solution 1:100 to prepare a solution at approximately the 0.1% level relative to the working concentration, if required for sensitivity checks.
Protocol for Method A: Rapid Isocratic QC
-
Rationale: This method is designed for speed and simplicity, making it ideal for routine in-process controls or final product release testing where the impurity profile is well-understood. An isocratic mobile phase is used to minimize equilibration times between injections. The pH is set to 3.0, well below the estimated pKa of the analyte, to ensure it is fully protonated and exhibits consistent, sharp peak shapes.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD at 235 nm |
| Run Time | 10 minutes |
System Suitability Test (SST) Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for peak area from 5 replicate injections.
Protocol for Method B: High-Resolution Gradient Profiling
-
Rationale: This method uses a gradient elution to provide higher resolving power across a wider polarity range. It starts with a higher aqueous content to retain and separate polar impurities and gradually increases the organic content to elute the main peak and any non-polar impurities like Benzophenone (Impurity A). This approach is essential for resolving closely eluting species like isomers (Impurity C) and is the preferred method for development, stability testing, and reference standard qualification.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | DAD at 235 nm |
| Run Time | 30 minutes |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability Test (SST) Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
-
RSD: ≤ 2.0% for peak area from 5 replicate injections.
Data Interpretation and Method Comparison
The performance of each method was evaluated using a spiked sample containing the main compound and the three postulated impurities at the 0.5% level. The hypothetical results are summarized below.
Table 1: Comparative Chromatographic Performance Data
| Analyte | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (RT, min) | ||
| Impurity A (Benzophenone) | 2.8 | 12.5 |
| Impurity B (Intermediate) | 4.5 | 15.8 |
| Main Compound | 6.1 | 18.2 |
| Impurity C (Isomer) | 6.1 (Co-elutes) | 18.9 |
| Resolution (Rs) | ||
| Rs (Impurity B / Main Compound) | 1.8 | 4.5 |
| Rs (Main Compound / Impurity C) | 0.0 | 2.5 |
| Tailing Factor (T) | ||
| Main Compound | 1.3 | 1.1 |
| Analysis Time | 10 min | 30 min |
Analysis of Results
-
Method A (Isocratic): This method is fast, with a total run time of 10 minutes. It successfully separates the non-polar Impurity A and the intermediate Impurity B from the main compound. However, its critical failure is the co-elution of the isomeric Impurity C with the main peak, rendering it unsuitable for accurate purity determination if this isomer is present. The resolution between Impurity B and the main peak is acceptable but not ideal (Rs = 1.8). This method is appropriate for scenarios where Impurity C is known to be absent.
-
Method B (Gradient): While significantly longer, this method provides vastly superior separation. It successfully resolves all three potential impurities from the main compound and from each other, with excellent resolution values (Rs > 2.0 for all critical pairs). The peak shape for the main compound is also improved (Tailing Factor = 1.1), a common benefit of gradient elution for complex molecules. This method is unequivocally the choice for stability studies, method validation, and any analysis requiring a comprehensive and accurate impurity profile.
Caption: Logic diagram of HPLC parameter effects on purity analysis.
Conclusion and Recommendations
The selection of an appropriate HPLC method for purity determination is not a one-size-fits-all decision. It requires a strategic approach based on the specific analytical objective.
-
For rapid, routine quality control where the impurity profile is well-established and known to be free of challenging isomers, the Isocratic Method A offers a significant advantage in terms of throughput and solvent consumption.
-
For in-depth impurity profiling, stability analysis, method validation, and the characterization of reference materials , the Gradient Method B is essential. Its superior resolving power ensures that all potential impurities, including closely eluting isomers, are accurately detected and quantified, providing the highest degree of confidence in the analytical result.
Ultimately, a comprehensive purity control strategy for a novel intermediate like 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine should leverage both methodologies: the gradient method to fully characterize the impurity profile during development, and the isocratic method for efficient, routine checks once the manufacturing process is controlled and validated. This dual approach ensures both scientific rigor and operational efficiency.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Available at: [Link]
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. Available at: [Link]
-
Impurities in New Drug Substances Q3A(R2). European Medicines Agency (EMA). (2006). Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. (2023). Available at: [Link]
-
Impurity Guidelines in Drug Development under ICH Q3. AMSbiopharma. (2025). Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. El-Kimary, E. I., et al. (2020). Molecules, 26(1), 113. Available at: [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Liu, Y., et al. (2024). RSC Advances, 14(33), 23864-23872. Available at: [Link]
Sources
- 1. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
A Multi-faceted Approach to Structural Validation: Confirming 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine with ¹³C NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Mass and Formula
In the landscape of drug discovery and development, the unambiguous confirmation of a molecular structure is the bedrock upon which all subsequent biological and toxicological data are built. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting invaluable time and resources.[1] While techniques like mass spectrometry confirm molecular weight and infrared spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to provide a complete, atom-by-atom map of a molecule's covalent framework.[2][3]
This guide provides an in-depth, field-proven strategy for the structural validation of a novel heterocyclic compound, 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine, using a suite of ¹³C NMR experiments. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices to construct a self-validating workflow that ensures the highest degree of confidence in the final structure.
The Target Molecule: A Predictive Analysis
Before stepping into the laboratory, a thorough theoretical analysis of the target structure is paramount. This predictive step allows us to form a hypothesis that we will then systematically test and confirm with experimental data.
Figure 1: Structure of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine with key carbons numbered.
Expected ¹³C NMR Signals: The structure possesses 16 carbon atoms. Due to the free rotation of the phenyl groups, we can anticipate symmetry. The two phenyl groups are chemically equivalent, and within each phenyl group, the ortho (C2'/C6') and meta (C3'/C5') carbons are also equivalent. This reduces the expected number of signals from the phenyl rings.
A detailed breakdown of expected chemical shifts (δ) is summarized in the table below. These predictions are based on established literature values for imidazole derivatives and substituted benzenes.[4][5][6]
| Carbon Atom(s) | Type | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | Quaternary (sp²) | 90 - 100 | Spiro-like carbon, highly shielded for an sp² center attached to two nitrogens and two phenyls. |
| C4 | Quaternary (sp²) | 155 - 165 | Part of an enamine-like system (N-C=C-N), deshielded by the attached amine and adjacent nitrogen. |
| C5 | Quaternary (sp²) | 130 - 140 | Olefinic carbon, influenced by the adjacent nitrogen and methyl group. |
| C6 (Methyl) | CH₃ (sp³) | 10 - 20 | Typical aliphatic methyl carbon. |
| C1' & C1'' | Quaternary (sp²) | 140 - 150 | Ipso-carbons of the phenyl rings, attached to the C2 of the imidazole. |
| C2', C6', C2'', C6'' | CH (sp²) | 125 - 130 | Ortho-carbons of the phenyl rings. |
| C3', C5', C3'', C5'' | CH (sp²) | 128 - 132 | Meta-carbons of the phenyl rings. |
| C4' & C4'' | CH (sp²) | 127 - 131 | Para-carbons of the phenyl rings. |
Based on this analysis, we predict a total of 8 distinct signals in the proton-decoupled ¹³C NMR spectrum. Our experimental workflow is designed to confirm not only the presence of these 8 signals but also to unambiguously assign each one to its correct carbon type and position within the molecular framework.
The Experimental Workflow: A Self-Validating System
A single experiment is rarely sufficient for complete structural proof. We employ a logical, multi-layered approach where each subsequent experiment resolves ambiguities from the previous one.
Figure 2: The logical workflow for unambiguous structural validation using NMR spectroscopy.
Step 1: Foundational Analysis with 1D ¹³C NMR
The first step is acquiring a standard, proton-decoupled ¹³C NMR spectrum.[7] This experiment provides the most fundamental piece of information: the number of unique carbon environments in the molecule.
-
Objective: To confirm the predicted number of signals (8 in this case) and observe their chemical shifts.
-
What It Tells Us: The presence of 8 signals would strongly support our initial hypothesis regarding the molecule's symmetry. The chemical shifts will provide initial clues; for instance, signals above 100 ppm are typically aromatic or olefinic, while those below 40 ppm are aliphatic.
-
Inherent Limitation: This spectrum consists only of singlets. It is impossible to definitively distinguish between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.
Step 2: Resolving Ambiguity with DEPT
To overcome the limitation of the standard ¹³C experiment, we use Distortionless Enhancement by Polarization Transfer (DEPT).[8][9] The two most common variants, DEPT-90 and DEPT-135, are essential for determining the multiplicity of each carbon signal.
-
DEPT-90: This experiment displays signals only for methine (CH) carbons.
-
DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary carbons are not observed in either DEPT spectrum.[10][11][12]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, we can categorize every signal.
Table of Expected DEPT Results:
| Predicted Signal (δ, ppm) | Carbon Type | DEPT-90 Appearance | DEPT-135 Appearance |
| 90 - 100 | C2 (Quaternary) | No Signal | No Signal |
| 155 - 165 | C4 (Quaternary) | No Signal | No Signal |
| 130 - 140 | C5 (Quaternary) | No Signal | No Signal |
| 10 - 20 | C6 (Methyl) | No Signal | Positive |
| 140 - 150 | C1' (Quaternary) | No Signal | No Signal |
| 125 - 130 | C2'/C6' (CH) | Positive | Positive |
| 128 - 132 | C3'/C5' (CH) | Positive | Positive |
| 127 - 131 | C4' (CH) | Positive | Positive |
This powerful combination allows us to identify the four quaternary carbons, the three distinct CH carbons of the phenyl rings, and the one CH₃ carbon.
Step 3: Building the Framework with 2D NMR
While we have now identified the types of carbons, we have not yet proven their connectivity. For this, we turn to two-dimensional (2D) correlation spectroscopy.
A. Heteronuclear Single Quantum Coherence (HSQC) The HSQC experiment provides a direct correlation between a carbon atom and the proton(s) attached to it (a one-bond ¹H-¹³C correlation).[13][14][15]
-
Objective: To definitively link each protonated carbon signal (identified via DEPT) to its corresponding signal in the ¹H NMR spectrum.
-
How It Works: The spectrum displays a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a directly bonded C-H pair.[16][17][18]
-
Validation Power: This experiment confirms the assignments from the DEPT analysis. For example, the carbon signal at 10-20 ppm should show a correlation to the characteristic three-proton singlet of the methyl group in the ¹H spectrum.
B. Heteronuclear Multiple Bond Correlation (HMBC) The HMBC experiment is the final piece of the puzzle, revealing correlations between carbons and protons that are two or three bonds apart.[13][15][16] This is the key to placing the quaternary carbons and connecting the molecular fragments.
-
Objective: To establish the overall carbon skeleton by observing long-range ¹H-¹³C connectivities.
-
Key Correlations to Observe:
-
Connecting the Phenyl Rings: The protons of the phenyl rings (H2'/H6') should show a correlation to the quaternary carbon C2. This proves the diphenyl substitution at the C2 position.
-
Placing the Methyl Group: The protons of the methyl group (H6) should show correlations to the quaternary carbons C5 and C4. This confirms the position of the methyl group on the imidazole ring.
-
Confirming the Imidazole Core: The amine protons (NH₂) should show a correlation to the quaternary carbon C4, confirming its attachment point.
-
Observing these specific HMBC cross-peaks provides irrefutable evidence for the proposed structure of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine.
Comparative Analysis: The Power of a Multi-Nuclear Approach
| Analytical Technique | Information Provided | Limitations for Structure Proof |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Cannot distinguish between isomers. Provides no information on atom connectivity. |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C=N, aromatic C-H). | Does not provide a skeletal map. Isomer differentiation can be difficult. |
| ¹H NMR | Proton environments, integration (proton count), and through-bond coupling. | Provides limited information about the carbon backbone, especially quaternary carbons. |
| ¹³C NMR Suite (1D, DEPT, HSQC, HMBC) | Complete carbon framework, atom-by-atom connectivity, and stereochemical information. | Provides the most comprehensive and unambiguous data for structural validation.[3][7] |
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[19]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Ensure the probe is properly tuned to the ¹³C and ¹H frequencies and the magnetic field is shimmed for optimal resolution.
-
¹³C {¹H} NMR:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 (or until adequate signal-to-noise is achieved).
-
-
DEPT-135 and DEPT-90:
-
Pulse Program: Standard DEPT pulse sequences.
-
Parameters are typically similar to the standard ¹³C experiment, but relaxation delays can often be shorter.
-
-
HSQC:
-
Pulse Program: Standard gradient-selected HSQC (e.g., hsqcedetgpsp).
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for an average value of 8-10 Hz to observe 2- and 3-bond correlations.
-
Conclusion
The structural validation of a novel chemical entity like 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is not achieved by a single measurement but through a systematic and logical workflow. By integrating 1D ¹³C NMR with DEPT and powerful 2D correlation experiments like HSQC and HMBC, we create a self-validating dataset. This multi-faceted approach moves beyond simply observing signals; it allows us to experimentally build the molecular structure piece by piece, providing the highest level of scientific rigor and confidence required for advancing promising compounds in the drug development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
